molecular formula C18H16ClN3O3 B12013946 2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide CAS No. 765311-63-5

2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide

Cat. No.: B12013946
CAS No.: 765311-63-5
M. Wt: 357.8 g/mol
InChI Key: DFLDGRIOMRLFMI-UDWIEESQSA-N
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Description

2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an allyloxy group, a benzylidene moiety, a hydrazino linkage, and a chlorophenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzylidene Hydrazine Intermediate: This step involves the condensation of an allyloxybenzaldehyde with hydrazine under acidic or basic conditions to form the benzylidene hydrazine intermediate.

    Acylation Reaction: The intermediate is then reacted with 2-chlorophenyl isocyanate to form the final product. This step usually requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylidene moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-(Methoxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide
  • 2-(2-(2-(Ethoxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide
  • 2-(2-(2-(Propoxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide

Uniqueness

2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide is unique due to the presence of the allyloxy group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

CAS No.

765311-63-5

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-N'-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C18H16ClN3O3/c1-2-11-25-16-10-6-3-7-13(16)12-20-22-18(24)17(23)21-15-9-5-4-8-14(15)19/h2-10,12H,1,11H2,(H,21,23)(H,22,24)/b20-12+

InChI Key

DFLDGRIOMRLFMI-UDWIEESQSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC=CC=C2Cl

Canonical SMILES

C=CCOC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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